molecular formula C24H21NO3 B2542881 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one CAS No. 879926-92-8

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one

Cat. No. B2542881
CAS RN: 879926-92-8
M. Wt: 371.436
InChI Key: IFHYRLLMDMBFON-UHFFFAOYSA-N
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Description

Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable types of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This includes the recent research in synthesis methods of coumarin systems, investigating their biological properties, and describing the literature reports for the period of 2016 to the middle of 2020 . These reported methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .


Chemical Reactions Analysis

A series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .

Scientific Research Applications

Deng, X., Hao, H., Chen, X., et al. (2018). Preparation, characterization, and pharmacokinetics of two solid dispersion systems of diosmetin. Chinese Traditional and Herbal Drugs, 49(24), 5787–5793. Link

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one involves the condensation of 3-(2-methoxyphenyl)chromen-4-one with 3,5-dimethylaniline in the presence of a suitable catalyst.", "Starting Materials": [ "3-(2-methoxyphenyl)chromen-4-one", "3,5-dimethylaniline", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(2-methoxyphenyl)chromen-4-one and 3,5-dimethylaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add the catalyst to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours to complete the condensation reaction.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent such as water or ethanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one as a solid." ] }

CAS RN

879926-92-8

Molecular Formula

C24H21NO3

Molecular Weight

371.436

IUPAC Name

7-(3,5-dimethylanilino)-3-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C24H21NO3/c1-15-10-16(2)12-18(11-15)25-17-8-9-20-23(13-17)28-14-21(24(20)26)19-6-4-5-7-22(19)27-3/h4-14,25H,1-3H3

InChI Key

IFHYRLLMDMBFON-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)C

solubility

not available

Origin of Product

United States

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